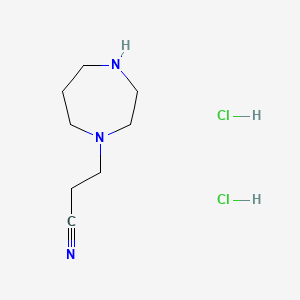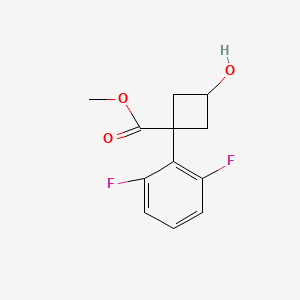
Rac-methyl (1s,3s)-1-(2,6-difluorophenyl)-3-hydroxycyclobutane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-methyl (1s,3s)-1-(2,6-difluorophenyl)-3-hydroxycyclobutane-1-carboxylate is a synthetic organic compound. It features a cyclobutane ring substituted with a hydroxy group and a carboxylate ester, along with a difluorophenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rac-methyl (1s,3s)-1-(2,6-difluorophenyl)-3-hydroxycyclobutane-1-carboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions.
Introduction of the Hydroxy Group: This step may involve selective hydroxylation reactions.
Attachment of the Difluorophenyl Group: This can be done through electrophilic aromatic substitution or cross-coupling reactions.
Esterification: The final step involves esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxylate ester can be reduced to an alcohol.
Substitution: The difluorophenyl group can undergo various substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Conditions may include the use of halogenating agents or nucleophiles.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the synthesis of specialty chemicals.
作用機序
The mechanism of action would depend on the specific application. In a biological context, it may interact with specific enzymes or receptors, altering their activity. The difluorophenyl group could play a role in binding interactions, while the hydroxy and carboxylate groups could be involved in hydrogen bonding and other interactions.
類似化合物との比較
Similar Compounds
Methyl (1s,3s)-1-(2,6-difluorophenyl)-3-hydroxycyclobutane-1-carboxylate: Without the racemic mixture.
Methyl (1s,3s)-1-(2,6-dichlorophenyl)-3-hydroxycyclobutane-1-carboxylate: With chlorine instead of fluorine.
Uniqueness
The presence of the difluorophenyl group may impart unique electronic properties, affecting the compound’s reactivity and interactions. The racemic mixture may also exhibit different biological activity compared to the pure enantiomers.
特性
分子式 |
C12H12F2O3 |
|---|---|
分子量 |
242.22 g/mol |
IUPAC名 |
methyl 1-(2,6-difluorophenyl)-3-hydroxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H12F2O3/c1-17-11(16)12(5-7(15)6-12)10-8(13)3-2-4-9(10)14/h2-4,7,15H,5-6H2,1H3 |
InChIキー |
JWOPLWVBJKWIML-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1(CC(C1)O)C2=C(C=CC=C2F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Erythromycin, 2',4''-bis-O-(trimethylsilyl)-, 9-[O-(1-ethoxy-1-methylethyl)oxime]; Oxacyclotetradecane, erythromycin deriv.](/img/structure/B13448450.png)
![bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B13448454.png)
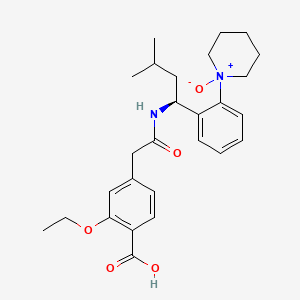
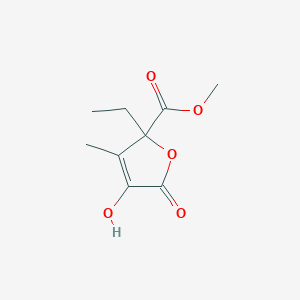
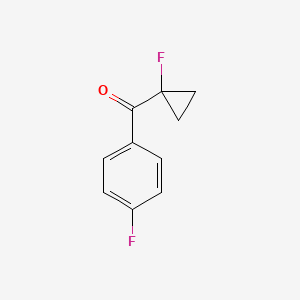
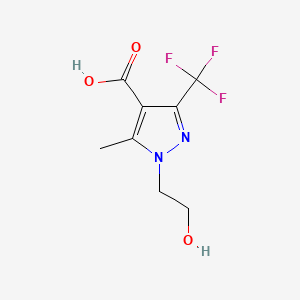
![1-[(3S,3AR,6S,6aR)-3-[[4-(4-Dimethylaminophenyl)pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-6-yl]-3-naphthalen-1-ylurea](/img/structure/B13448489.png)
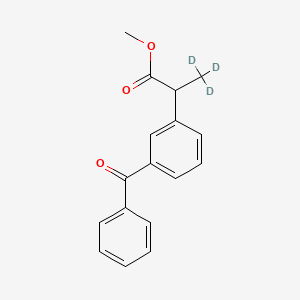
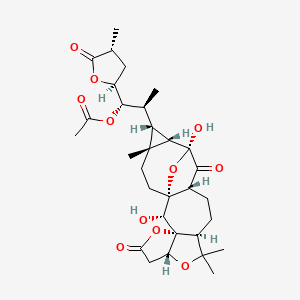

![[2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-(pyridin-2-ylmethyl)carbamate](/img/structure/B13448540.png)
![1-(7-bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B13448543.png)

